1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Description

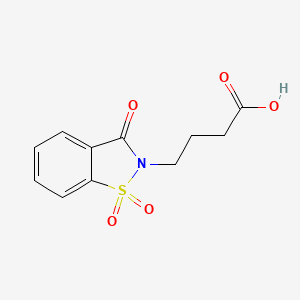

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide (IUPAC name) is a heterocyclic compound featuring a benzisothiazole core fused with a butanoic acid chain and functionalized with a 3-oxo group and two sulfonyl oxygen atoms. Its molecular formula is C₁₀H₉NO₅S, with a molecular weight of 255.25 g/mol . Structurally, it shares similarities with saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), a widely used artificial sweetener, but differs in the substitution of the methyl ester with a butanoic acid group .

Properties

IUPAC Name |

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAWULHKVRITGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with butanoic acid derivatives under specific conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Saccharin (1,2-Benzisothiazol-3-one 1,1-dioxide)

- Molecular Formula: C₇H₅NO₃S

- Molecular Weight : 183.18 g/mol

- Key Features: Lacks the butanoic acid chain; instead, it has a methyl ester group.

- Applications: Primarily used as a non-nutritive sweetener. Recent studies explore its derivatives for COX-2 inhibition and elastase inhibition .

- Contrast: The butanoic acid derivative’s extended alkyl chain may improve solubility and bioavailability compared to saccharin’s methyl ester .

3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide

- Molecular Formula: C₁₅H₁₀ClNO₄S

- Molecular Weight : 343.76 g/mol

- Key Features : Contains a chlorobenzoyl group and a hydroxylated benzothiazine ring.

- Applications: Exhibits anti-inflammatory and analgesic properties due to structural mimicry of phthalazinones .

- Contrast : The absence of a fused benzothiazine ring in the target compound may limit its anti-inflammatory potency but could reduce toxicity risks .

Sodium 3-oxo-1,2-benzisothiazole propanesulfonate

- Molecular Formula : C₁₀H₁₀NNaO₆S₂

- Molecular Weight : 327.31 g/mol

- Key Features : Sodium sulfonate salt with enhanced water solubility.

- Applications : Used in detergents and stabilizers due to its surfactant properties .

- Contrast: The butanoic acid derivative’s free carboxylic acid group offers versatility for further functionalization, unlike the sulfonate’s ionic nature .

Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

- Molecular Formula: C₁₁H₁₁NO₅S

- Molecular Weight : 269.27 g/mol

- Key Features : Ethyl ester analog with a shorter alkyl chain.

- Applications : Studied as a synthetic intermediate for piroxicam (a NSAID) and its impurities .

- Contrast: The butanoic acid derivative’s longer chain may confer slower metabolic degradation, enhancing therapeutic duration .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide is a compound characterized by its unique structural features, including a benzisothiazole ring fused with a butanoic acid moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. The following sections explore its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

The molecular formula of this compound is C₁₁H₁₁NO₃S. It typically undergoes various chemical reactions such as oxidation, reduction, and substitution. The synthesis often involves the reaction of benzisothiazole derivatives with butanoic acid derivatives under specific catalytic conditions.

Synthetic Routes

- Common Methods : The compound can be synthesized through cyclization reactions involving appropriate precursors. Elevated temperatures and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Industrial Production : Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Numerous studies have reported its effectiveness against various bacterial strains. For instance:

- Bacterial Inhibition : The compound demonstrates broad-spectrum antimicrobial activity, inhibiting both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties. It modulates enzymatic activities relevant to metabolic pathways, which may contribute to its therapeutic applications.

Antifungal Activity

Preliminary studies suggest that derivatives of this compound exhibit antifungal properties comparable to established antifungal agents. Research has shown varying degrees of efficacy against common fungal pathogens .

The biological activity of 1,2-Benzisothiazole-2(3H)-butanoic acid is attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways .

- Pathway Modulation : It is involved in several metabolic pathways that could be leveraged for therapeutic benefits.

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzisothiazole derivatives, it was found that the target compound exhibited superior activity compared to standard antibiotics at specific concentrations. For example:

- Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL against certain bacterial strains .

Comparison with Similar Compounds

The uniqueness of 1,2-Benzisothiazole-2(3H)-butanoic acid lies in its structural complexity and diverse biological activities when compared to similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,2-Benzisothiazole-3(2H)-one | C₇H₅NOS | Antimicrobial properties |

| Methyl 3-oxo-1,2-benzisothiazole-2(3H)-acetate | C₁₀H₉NO₅S | Exhibits similar biological activities |

| Benzothiazole | C₇H₅NS | Used in dye production; simpler structure |

The presence of both sulfonyl and carbonyl groups within the fused ring system contributes to the distinct reactivity and biological activity of this compound compared to others in its class .

Q & A

Q. Table 1: Representative Yields for Halogenated Derivatives

| Derivative | Substituent | Yield (%) | Reference |

|---|---|---|---|

| 6h | 3-Fluorophenyl | 53 | |

| 6k | 4-Chlorophenyl | 92 |

Advanced: How can reaction conditions be optimized to improve yields of fluorinated derivatives?

Methodological Answer:

Fluorination efficiency depends on reaction temperature, solvent polarity, and catalyst selection. Evidence from halogenation studies shows:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of fluorine sources (e.g., KF) by stabilizing intermediates .

- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions, increasing yields from ~50% to >75% .

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., dehalogenation), as seen in the synthesis of 4-fluorophenyl derivatives (77% yield) .

Basic: Which analytical techniques are critical for structural elucidation of benzisothiazolone derivatives?

Methodological Answer:

- <sup>1</sup>H NMR : Proton shifts (δ 7.2–8.5 ppm for aromatic protons) and coupling constants (J = 8–10 Hz) confirm substitution patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, such as the planar conformation of the benzisothiazolone ring in ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 197.211 for C8H7NO3S derivatives) validate molecular weights .

Advanced: How can researchers reconcile contradictory bioactivity data among structurally similar derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or purity. To address this:

- Purity Validation : Use HPLC (≥95% purity thresholds) to eliminate confounding factors from impurities .

- Dose-Response Studies : Establish EC50/IC50 values under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Computational Modeling : Compare molecular docking results (e.g., binding affinity to bacterial enoyl-ACP reductase) with experimental data to identify structure-activity relationships .

Advanced: What experimental strategies mitigate discrepancies in reported melting points or spectral data?

Methodological Answer:

- Recrystallization : Purify compounds using solvent systems like ethanol/water to achieve consistent melting points (±2°C tolerance) .

- Deuterated Solvent Standardization : Record NMR spectra in CDCl3 or DMSO-d6 to eliminate solvent-induced shift variations .

- Cross-Lab Validation : Collaborate with independent labs to replicate spectral data, as done for 2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid .

Basic: What safety protocols are recommended for handling benzisothiazolone derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with OSHA 29CFR standards .

Advanced: How can regioselectivity challenges in benzisothiazole functionalization be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., sulfonamides) to steer electrophilic substitution to the 4-position .

- Metal Catalysis : Use Pd-catalyzed C–H activation for selective coupling at the 5-position, as demonstrated in arylations .

- Kinetic Control : Optimize reaction times to favor kinetically controlled products (e.g., shorter times for meta-substitution) .

Basic: What are the key thermodynamic parameters for benzisothiazolone reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.